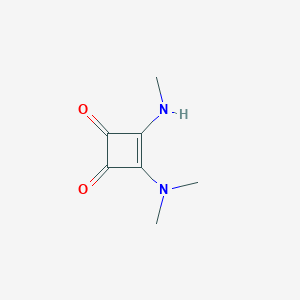
3-(Dimethylamino)-4-(methylamino)cyclobut-3-ene-1,2-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "3-(Dimethylamino)-4-(methylamino)cyclobut-3-ene-1,2-dione" is a cyclobutenedione derivative with dimethylamino and methylamino substituents. Cyclobutenediones are known for their reactivity and potential applications in various chemical syntheses.
Synthesis Analysis
The synthesis of related cyclobutenedione derivatives has been explored in several studies. For instance, the treatment of bis(diphenylmethyl)cyclobutenedione with bromine in different alcohols leads to the formation of bis(diphenylmethylene)cyclobutane-1,2-dione and alkoxydiphenylmethylcyclobutenediones . Another study reports the synthesis of cyclohexylidene derivatives from a dimethylaminomethylene precursor, which further undergoes cyclocondensation to form various heterocyclic compounds .
Molecular Structure Analysis
The molecular structure of cyclobutenedione derivatives can be quite complex. Single-crystal X-ray diffraction studies have shown that compounds like 3,4-bis(dimethylamino)-3-cyclobutene-1,2-dione undergo a reversible solid-solid phase transition, indicating a change in crystal structure at different temperatures . The crystal structure of related compounds has been determined, revealing details such as dihedral angles and intermolecular interactions .
Chemical Reactions Analysis
Cyclobutenediones participate in various chemical reactions. They can react with dinucleophiles to form acylpyrimidines and dihydroquinazolinones . The Hantzsch cyclocondensation involving cyclohexanediones and dinucleophiles can lead to the formation of polycondensed heterocyclic systems . Additionally, cyclocondensation reactions can result in aromatization and dearylation, forming complex heterocyclic structures .
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclobutenedione derivatives are influenced by their molecular structure. The phase transition observed in 3,4-bis(dimethylamino)-3-cyclobutene-1,2-dione suggests unique thermal properties . The reactivity of these compounds in various chemical reactions indicates their potential as intermediates in organic synthesis .
科学的研究の応用
Heterocyclic Compound Chemistry and Applications
Heterocyclic compounds, such as those derived from vinylindoles and enaminoketones, have been a focal point in synthetic chemistry, particularly for their roles as intermediates in the synthesis of natural products and heterocycles. For instance, 2- and 3-vinylindoles behave as dienes in cycloaddition reactions, providing a route to complex natural compounds with excellent diastereoselectivity and enantioselectivity under certain catalysis conditions (Rossi, Abbiati, & Pirovano, 2017). Similarly, enaminoketones are versatile synthetic intermediates that have been employed in the construction of biologically active heterocycles, demonstrating a wide range of potential pharmacological applications (Negri, Kascheres, & Kascheres, 2004).
Biological Activities and Environmental Impact
The study of compounds like 3-(Dimethylamino)-4-(methylamino)cyclobut-3-ene-1,2-dione also extends to the evaluation of their biological effects. For instance, derivatives of acetamide and formamide, which share functional groups with the compound of interest, have been reviewed for their toxicological profiles. These compounds continue to hold commercial importance and have seen considerable additions to our understanding of their biological effects over recent years (Kennedy, 2001).
Moreover, the environmental fate of herbicides such as mesotrione, which shares a cyclobutane dione structure, has been extensively reviewed. It has been found to have a favorable toxicological and environmental profile, with rapid degradation by soil microorganisms, suggesting low risks to humans and the environment under recommended usage (Carles, Joly, & Joly, 2017).
Synthetic Methodologies and Medicinal Chemistry
The development of synthetic methodologies for constructing heterocyclic compounds also pertains to the interests surrounding 3-(Dimethylamino)-4-(methylamino)cyclobut-3-ene-1,2-dione. Research in this area has led to the discovery of new rearrangements and corrections of previously misassigned structures, further enriching the toolbox for synthetic chemists (Moustafa, Al-Mousawi, Elnagdi, & El‐Seedi, 2017).
作用機序
Target of Action
The primary target of 3-(Dimethylamino)-4-(methylamino)cyclobut-3-ene-1,2-dione is the Mtb ATP synthase . This enzyme plays a crucial role in the energy metabolism of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis .
Mode of Action
3-(Dimethylamino)-4-(methylamino)cyclobut-3-ene-1,2-dione: interacts with Mtb ATP synthase by binding to it . This interaction inhibits the function of the enzyme, disrupting the energy metabolism of the bacterium .
Biochemical Pathways
The inhibition of Mtb ATP synthase by 3-(Dimethylamino)-4-(methylamino)cyclobut-3-ene-1,2-dione affects the ATP synthesis pathway .
Pharmacokinetics
The pharmacokinetic properties of 3-(Dimethylamino)-4-(methylamino)cyclobut-3-ene-1,2-dione are still under investigation . In-silico studies suggest that the compound complies with the prediction of drug-likeness and pharmacokinetic parameters .
Result of Action
This results in a reduction in the survival and proliferation of Mycobacterium tuberculosis .
Action Environment
The action, efficacy, and stability of 3-(Dimethylamino)-4-(methylamino)cyclobut-3-ene-1,2-dione can be influenced by various environmental factors. These factors could include the presence of other compounds, the pH of the environment, and the temperature .
特性
IUPAC Name |
3-(dimethylamino)-4-(methylamino)cyclobut-3-ene-1,2-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-8-4-5(9(2)3)7(11)6(4)10/h8H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSCOKCRLVJSVJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C(=O)C1=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Dimethylamino)-4-(methylamino)cyclobut-3-ene-1,2-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


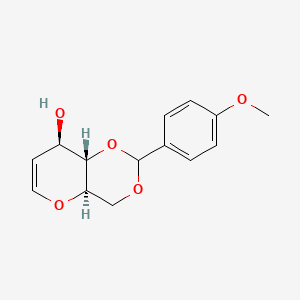
![1-((4-chlorobenzyl)thio)-4-isobutyl-N-isopropyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2553621.png)
![1-(2,4-dichlorophenyl)-N-phenethyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2553622.png)
![2-[(4Z)-4-[(4-chlorophenyl)methylidene]-2,5-dioxoimidazolidin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2553624.png)

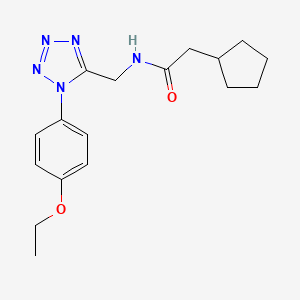

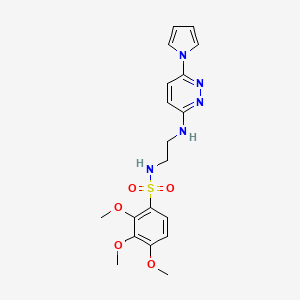
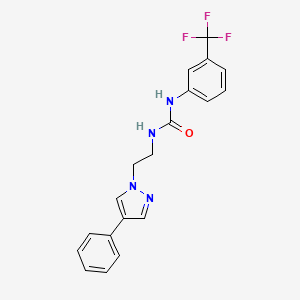



![Ethyl 4-oxo-3-(p-tolyl)-5-(3,4,5-triethoxybenzamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2553641.png)